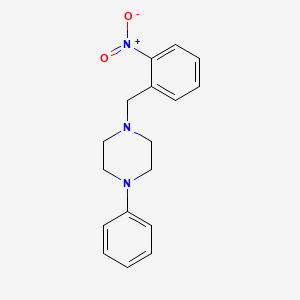

1-(2-硝基苄基)-4-苯基哌嗪

描述

1-(2-nitrobenzyl)-4-phenylpiperazine is a compound of interest in various fields of chemistry and pharmaceuticals due to its unique structural features. This compound, characterized by the presence of a nitrobenzyl and phenylpiperazine group, opens up avenues for exploring diverse chemical reactions, physical properties, and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-nitrobenzyl)-4-phenylpiperazine often involves nucleophilic substitution reactions, where a nitrobenzyl group is introduced into a piperazine backbone. Sparke et al. (2010) described the synthesis of a closely related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, emphasizing key steps such as the reaction of 1,2-phenylenediamine to achieve mono-substitution and the use of glycolic acid for cyclization to avoid minor by-products (Sparke, Fisher, Mewis, & Archibald, 2010).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 1-(2-nitrobenzyl)-4-phenylpiperazine has been elucidated through X-ray crystallography. For example, Iwasaki et al. (1988) determined the crystal and molecular structures of N-phenyl-4-nitrobenzylamine, showcasing the detailed geometry and electronic configuration that underpin the chemical reactivity and interactions of such molecules (Iwasaki, Masuko, Monma, Watanabe, & Mutai, 1988).

科学研究应用

光敏保护基团

- 在生物系统中的应用:2-硝基苄基衍生物在合成有机化学中用作光敏保护基团。例如,光敏腺苷三磷酸衍生物“笼式 ATP”的合成利用了这些衍生物。在光解后,ATP 会在原位生成,这对于生物系统中的动力学和结构研究非常重要 (McCray 等,1980)。

合成和结构分析

- 苄基衍生物的合成:密切相关的化合物 1-(4-硝基苄基)-2-氯甲基苯并咪唑的合成展示了硝基苄基衍生物在有机合成中的效用。关键步骤包括单取代产物的独家形成和次要副产物的避免 (Sparke 等,2010)。

光化学研究

- α-肾上腺素受体配体:2-硝基苄基衍生物已被用于合成 α-肾上腺素激动剂的光敏类似物。这些化合物可以通过紫外线照射快速转化为活性形式,展示了在研究受体-配体相互作用中的潜力 (Walker 等,1993)。

有机合成和光解

- 有机合成中的保护基团:光敏保护基团,如 2-硝基苄基,在合成多官能分子中至关重要。它们用于聚合物的碳水化合物化学、核苷酸合成和肽合成中 (Pillai,1980)。

分子结构研究

- 晶体和分子结构:对 N-苯基-4-硝基苄胺等化合物进行的研究提供了对分子结构的宝贵见解,有助于理解复杂的有机化合物 (Iwasaki 等,1988)。

抗菌和抗结核剂

- 抗菌特性:已经合成并评估了硝基苄基衍生物(如 4-噻唑烷酮)的抗菌、抗真菌和抗结核活性,展示了其在药物化学中的潜力 (Samadhiya 等,2014)。

作用机制

Target of Action

It’s worth noting that 2-nitrobenzyl compounds are commonly used as photolabile protecting groups . These groups can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .

Mode of Action

The mode of action of 1-(2-nitrobenzyl)-4-phenylpiperazine involves a photochemical reaction. When irradiated, 2-nitrobenzyl alcohol and its derivatives, such as 1-(2-nitrophenyl)ethanol, are dehydrated to the corresponding 2-nitrosobenzoyl compounds . This reaction is initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates then form nitroso hydrates by proton transfer . Dehydration of these hydrates yields the 2-nitrosobenzoyl products .

Biochemical Pathways

The biochemical pathways affected by 1-(2-nitrobenzyl)-4-phenylpiperazine are primarily related to the photoreaction of 2-nitrobenzyl compounds. The primary aci-nitro photoproducts react via two competing paths . One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves the formation of hydrated nitroso compounds by proton transfer . The balance between these two paths depends on the reaction medium .

Pharmacokinetics

It’s important to note that the reaction of 2-nitrobenzyl compounds can be influenced by various solvents , which may impact the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The result of the action of 1-(2-nitrobenzyl)-4-phenylpiperazine is the formation of 2-nitrosobenzoyl compounds . These compounds are formed by the dehydration of nitroso hydrates, which are produced by the proton transfer from the primary aci-nitro photoproducts .

Action Environment

The action of 1-(2-nitrobenzyl)-4-phenylpiperazine is influenced by the reaction medium . The balance between the two competing paths of the primary aci-nitro photoproducts—cyclization to benzisoxazolidine intermediates and formation of hydrated nitroso compounds—depends on the reaction medium . This suggests that environmental factors, such as the presence of different solvents, can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

1-[(2-nitrophenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNRFWBUWHQMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzyl)-4-phenylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5637914.png)

![2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)

![2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide](/img/structure/B5637939.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5637943.png)

![4-methoxy-2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5637954.png)

![4-{[(2,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5637959.png)

![4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637971.png)

![5-{[(4-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5637974.png)

![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indazole-3-carboxamide](/img/structure/B5637979.png)

![3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5637982.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5638003.png)

![2-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-methylquinolin-4-ol](/img/structure/B5638011.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(2-methylphenyl)propanoyl]-4-piperidinol](/img/structure/B5638015.png)